molecular formula C13H15ClN2O B1274144 4-Benzyloxyphenylhydrazine hydrochloride CAS No. 52068-30-1

4-Benzyloxyphenylhydrazine hydrochloride

Cat. No. B1274144
Key on ui cas rn: 52068-30-1
M. Wt: 250.72 g/mol
InChI Key: OVNUPJXMCMTQCN-UHFFFAOYSA-N
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Patent
US07183306B2

Procedure details

To the suspension of 4-benzyloxyaniline (10 g) in concentrated hydrogen chloride (100 ml) was added dropwise a solution of sodium nitrite (3.2 g) in water (10 ml) over 10min at between −15 and −10° C., and then the mixture was stirred at 3° C. for 1 hr. To the mixture was added dropwise a solution of tin chloride (33.5 g) in concentrated hydrogen chloride (80 ml) at between −20 and −10° C. over 30 min, and then the mixture stirred at 0° C. for 1 hr.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
tin chloride
Quantity
33.5 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:16]([O-])=O.[Na+].[Sn](Cl)(Cl)(Cl)[Cl:21]>Cl.O>[ClH:21].[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([NH:13][NH2:16])=[CH:14][CH:15]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
tin chloride
Quantity
33.5 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 3° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 0° C. for 1 hr
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C(C=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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